N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves using o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium as a catalyst to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It exerts its effects by inducing apoptosis in tumor cells, disrupting tumor interactions with the cellular microenvironment, and improving autoimmune responses . The compound’s pleiotropic mechanism aligns with current cancer therapy approaches, focusing on multiple pathways to achieve therapeutic effects .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds such as:
Thalidomide: Known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Pomalidomide: Similar to lenalidomide, it has antitumor, immunomodulatory, and antiangiogenic properties.
These compounds share a common isoindoline-1,3-dione scaffold but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound in its specific applications and effects .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-13-6-3-9(7-14(13)24-2)15(20)18-10-4-5-11-12(8-10)17(22)19-16(11)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHPDTYLTLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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